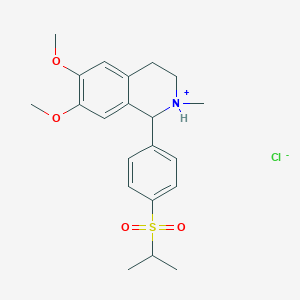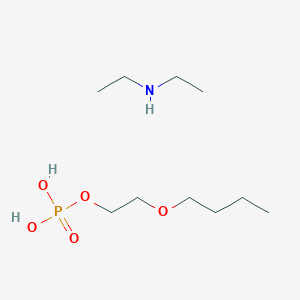
Bis(diethylammonium) 2-butoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-butoxyethyl dihydrogen phosphate; N-ethylethanamine: is a chemical compound that combines the properties of an organic phosphate ester and an amine. This compound is known for its unique chemical structure, which includes a phosphate group bonded to a butoxyethyl group and an ethylethanamine group. It is used in various industrial and research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine typically involves the reaction of 2-butoxyethanol with phosphorus oxychloride to form 2-butoxyethyl phosphate. This intermediate is then reacted with N-ethylethanamine to produce the final compound. The reaction conditions usually require controlled temperatures and the presence of a catalyst to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the use of advanced purification techniques to obtain the desired product. Quality control measures are implemented to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the butoxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The compound can participate in substitution reactions, where the ethylethanamine group is replaced by other amines or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various amines and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phosphite, hypophosphite derivatives.
Substitution: New amine derivatives.
Scientific Research Applications
Chemistry: 2-butoxyethyl dihydrogen phosphate; N-ethylethanamine is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: In biological research, the compound is used to study enzyme interactions and as a model compound for understanding phosphate metabolism. It is also used in the development of new biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of phosphate-based prodrugs. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
**Industry
Properties
CAS No. |
103659-12-7 |
|---|---|
Molecular Formula |
C10H26NO5P |
Molecular Weight |
271.29 g/mol |
IUPAC Name |
2-butoxyethyl dihydrogen phosphate;N-ethylethanamine |
InChI |
InChI=1S/C6H15O5P.C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);5H,3-4H2,1-2H3 |
InChI Key |
OZOXTEDAMVQIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOP(=O)(O)O.CCNCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
![1-Methyl-2-[(1-oxoallyl)oxy]ethyl acetoacetate](/img/structure/B13737160.png)
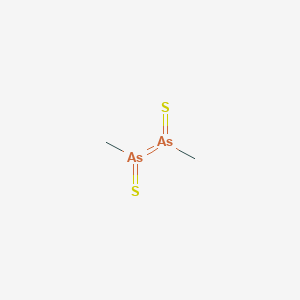
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)

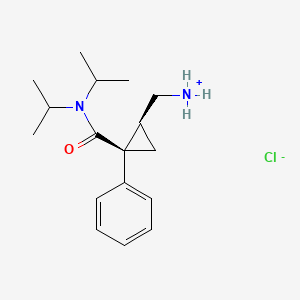
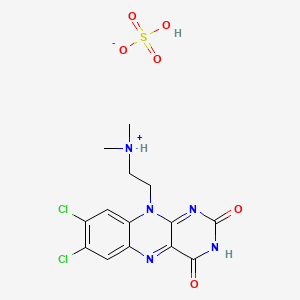
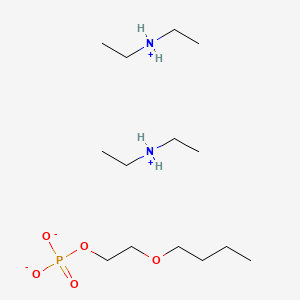
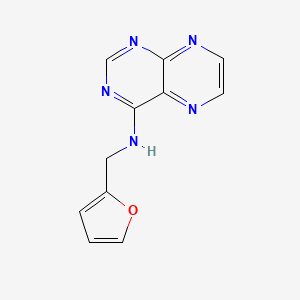
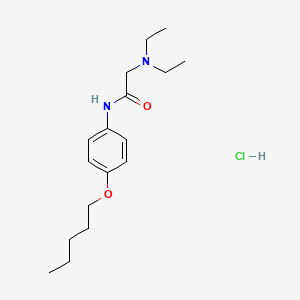
![Naphtho[1,8-de]-1,3-dithiin](/img/structure/B13737208.png)
